molecular formula C22H39NO B13393166 N-octadec-9,12-dienoylpyrrolidine CAS No. 56630-36-5

N-octadec-9,12-dienoylpyrrolidine

Cat. No.: B13393166
CAS No.: 56630-36-5
M. Wt: 333.6 g/mol
InChI Key: RLJFUUUSNKIMQJ-UHFFFAOYSA-N
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Description

N-octadec-9,12-dienoylpyrrolidine is a chemical compound that belongs to the class of fatty acid derivatives It is characterized by the presence of a pyrrolidine ring attached to an octadecadienoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-octadec-9,12-dienoylpyrrolidine typically involves the reaction of octadecadienoic acid with pyrrolidine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction is typically conducted at elevated temperatures to promote the formation of the pyrrolidine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can enhance the efficiency of the production process, allowing for the consistent and high-yield synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

N-octadec-9,12-dienoylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The double bonds in the octadecadienoic acid chain can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives, where the double bonds are converted to single bonds.

    Substitution: The pyrrolidine ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated fatty acid derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

N-octadec-9,12-dienoylpyrrolidine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cell membranes and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of N-octadec-9,12-dienoylpyrrolidine involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific proteins and enzymes, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved are still under investigation, but its effects on lipid metabolism and signaling pathways are of particular interest.

Comparison with Similar Compounds

Similar Compounds

    N-octadec-9-enoylpyrrolidine: Similar structure but with a single double bond.

    9,12-Octadecadienoic acid (Z,Z): A fatty acid with a similar chain structure but without the pyrrolidine ring.

    Linoleic acid: A common fatty acid with two double bonds, similar to the octadecadienoic acid chain in N-octadec-9,12-dienoylpyrrolidine.

Uniqueness

This compound is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

56630-36-5

Molecular Formula

C22H39NO

Molecular Weight

333.6 g/mol

IUPAC Name

1-pyrrolidin-1-yloctadeca-9,12-dien-1-one

InChI

InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h6-7,9-10H,2-5,8,11-21H2,1H3

InChI Key

RLJFUUUSNKIMQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)N1CCCC1

Origin of Product

United States

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